4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions . The cyclopropyl group is then introduced via a cyclopropanation reaction, and the final compound is obtained through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a fully reduced thiazole ring .
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells . The compound’s thiazole ring is crucial for its binding to the target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the cyclopropyl and pyrrol-3-ol moieties.
4-(4-chlorophenyl)-thiazol-2-amine: Similar structure with a chlorine atom instead of bromine.
4-(4-bromophenyl)-1,3-thiazole: Lacks the cyclopropyl and pyrrol-3-ol groups.
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, bromophenyl group, and cyclopropyl group, which contribute to its distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C16H14BrN3OS |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H14BrN3OS/c17-10-3-1-9(2-4-10)12-8-22-16(19-12)14-13(21)7-20(15(14)18)11-5-6-11/h1-4,8,11,18,21H,5-7H2 |
InChI Key |
FEPAMHFOMXWWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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